Cas no 1552579-28-8 (Ethyl 3,5-dichloro-2-methylbenzoate)
Ethyl 3,5-dichloro-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3,5-dichloro-2-methylbenzoate
- Ethyl 3,5-dichloro-2-methylbenzoate
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- Inchi: 1S/C10H10Cl2O2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3
- InChI Key: LNDGTBJYHKCCSO-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C(=O)OCC)=C1C)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3
Ethyl 3,5-dichloro-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007808-250mg |
Ethyl 3,5-dichloro-2-methylbenzoate |
1552579-28-8 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
| Alichem | A010007808-500mg |
Ethyl 3,5-dichloro-2-methylbenzoate |
1552579-28-8 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
| Alichem | A010007808-1g |
Ethyl 3,5-dichloro-2-methylbenzoate |
1552579-28-8 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
| Aaron | AR01K5WD-500mg |
Ethyl 3,5-dichloro-2-methylbenzoate |
1552579-28-8 | 95% | 500mg |
$526.00 | 2025-02-12 | |
| A2B Chem LLC | BA19281-250mg |
Ethyl 3,5-dichloro-2-methylbenzoate |
1552579-28-8 | 97% | 250mg |
$258.00 | 2024-04-20 | |
| A2B Chem LLC | BA19281-500mg |
Ethyl 3,5-dichloro-2-methylbenzoate |
1552579-28-8 | 97% | 500mg |
$353.00 | 2024-04-20 | |
| A2B Chem LLC | BA19281-1g |
Ethyl 3,5-dichloro-2-methylbenzoate |
1552579-28-8 | 97% | 1g |
$480.00 | 2024-04-20 |
Ethyl 3,5-dichloro-2-methylbenzoate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Ethyl 3,5-dichloro-2-methylbenzoate
Ethyl 3,5-Dichloro-2-Methylbenzoate (CAS No. 1552579-28-8): A Comprehensive Overview
Ethyl 3,5-dichloro-2-methylbenzoate, with the CAS number 1552579-28-8, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with chlorine atoms at positions 3 and 5, and a methyl group at position 2. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various applications.
Recent studies have highlighted the potential of Ethyl 3,5-dichloro-2-methylbenzoate in advanced materials synthesis. Researchers have explored its role as a precursor in the production of high-performance polymers and composites. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, has been extensively documented in recent publications. These findings underscore its versatility in synthetic chemistry and its potential to contribute to the development of next-generation materials.
The synthesis of Ethyl 3,5-dichloro-2-methylbenzoate involves a multi-step process that typically begins with the chlorination of methylbenzoate derivatives. Advanced techniques such as electrophilic aromatic substitution and Friedel-Crafts alkylation have been employed to achieve high yields and purity. Recent advancements in catalytic methods have further optimized this synthesis pathway, reducing production costs and environmental impact.
In terms of applications, Ethyl 3,5-dichloro-2-methylbenzoate has shown promise in the pharmaceutical industry. Its structure resembles certain bioactive compounds, making it a potential lead molecule for drug discovery. Preclinical studies have indicated that derivatives of this compound exhibit modulatory effects on key cellular pathways, suggesting its potential in treating various diseases. Additionally, its stability under physiological conditions makes it an attractive candidate for drug delivery systems.
The environmental impact of Ethyl 3,5-dichloro-2-methylbenzoate has also been a topic of recent research. Studies have assessed its biodegradability and toxicity profiles under controlled laboratory conditions. Results indicate that while the compound exhibits moderate persistence in certain environments, its toxicity levels are within acceptable limits for controlled industrial use.
Looking ahead, the demand for Ethyl 3,5-dichloro-2-methylbenzoate is expected to grow as industries increasingly seek sustainable and efficient chemical solutions. Its unique properties position it as a key component in emerging technologies across multiple sectors.
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